molecular formula C18H19NO7 B049176 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- CAS No. 114560-26-8

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-

Cat. No. B049176
M. Wt: 361.3 g/mol
InChI Key: BLWZGZXGLQTPPF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-, also known as ICRF-193, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. ICRF-193 has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and anti-viral activity.

Mechanism Of Action

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. DNA topoisomerase II works by creating breaks in the DNA strand, allowing it to unwind and replicate. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- binds to the enzyme and prevents it from creating breaks in the DNA strand, thereby inhibiting DNA replication and transcription.

Biochemical And Physiological Effects

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory activity and anti-viral activity. It has also been shown to have an effect on the cardiovascular system, reducing the risk of heart disease and stroke.

Advantages And Limitations For Lab Experiments

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has several advantages for use in laboratory experiments. It is a potent inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in DNA replication and transcription. It is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.

Future Directions

There are several future directions for research on 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the study of its effects on other cellular processes, such as cell signaling and apoptosis. Additionally, researchers are interested in exploring the potential of 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- as a treatment for viral infections, such as HIV and hepatitis C. Overall, 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. Both methods have been used successfully to produce 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- in the laboratory.

Scientific Research Applications

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, which is essential for the replication and transcription of DNA in cancer cells. This makes 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- a promising candidate for the development of new cancer therapies.

properties

CAS RN

114560-26-8

Product Name

1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-

Molecular Formula

C18H19NO7

Molecular Weight

361.3 g/mol

IUPAC Name

[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate

InChI

InChI=1S/C18H19NO7/c1-10(20)25-7-5-6-13-12(9-26-11(2)21)16-17(19(13)3)14(22)8-15(24-4)18(16)23/h5-6,8H,7,9H2,1-4H3/b6-5+

InChI Key

BLWZGZXGLQTPPF-AATRIKPKSA-N

Isomeric SMILES

CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C

SMILES

CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C

Canonical SMILES

CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C

synonyms

[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate

Origin of Product

United States

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